molecular formula C11H8BrNO2 B012298 Methyl 2-cyano-3-(2-bromophenyl)acrylate CAS No. 109460-96-0

Methyl 2-cyano-3-(2-bromophenyl)acrylate

Cat. No.: B012298
CAS No.: 109460-96-0
M. Wt: 266.09 g/mol
InChI Key: SSKFRKHFQPOMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of picodralazine involves the reaction of phthalazine derivatives with hydrazine. The process typically includes:

Industrial Production Methods

Industrial production of picodralazine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Picodralazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Picodralazine has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Studied for its effects on cellular processes and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects in managing hypertension and other cardiovascular conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Picodralazine exerts its effects by targeting the vascular smooth muscle cells. It works by:

Comparison with Similar Compounds

Properties

CAS No.

109460-96-0

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

methyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+

InChI Key

SSKFRKHFQPOMDS-UHFFFAOYSA-N

SMILES

COC(=O)C(=CC1=CC=CC=C1Br)C#N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1Br)/C#N

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1Br)C#N

Synonyms

METHYL2-CYANO-3-(2-BROMOPHENYL)-ACRYLATE

Origin of Product

United States

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